Cas no 110457-87-9 (2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one
- Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, 2-amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-
- 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one
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- Inchi: 1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18)/t5-,6+,7+/m0/s1
- InChI Key: SBQDZMTWLNGLQA-RRKCRQDMSA-N
- SMILES: N12C=CN([C@@H]3O[C@H](CO)[C@@H](O)C3)C1=NC(N)=NC2=O
Computed Properties
- Exact Mass: 267.09675391g/mol
- Monoisotopic Mass: 267.09675391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 124Ų
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A212320-5mg |
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one |
110457-87-9 | 5mg |
$ 130.00 | 2022-06-08 | ||
| TRC | A212320-10mg |
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one |
110457-87-9 | 10mg |
$ 220.00 | 2022-06-08 |
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one Suppliers
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one
Research Brief on 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (CAS: 110457-87-9)
The compound 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (CAS: 110457-87-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological relevance.
Recent studies have highlighted the role of this nucleoside analog in modulating DNA and RNA metabolism. Its structural similarity to natural nucleosides allows it to interact with key enzymes involved in nucleic acid synthesis, making it a promising candidate for antiviral and anticancer therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting viral polymerases, particularly in RNA viruses, by acting as a chain terminator during replication.
In addition to its antiviral properties, research has explored its potential in oncology. A preclinical study conducted by researchers at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated nucleotide metabolism. The study attributed this effect to the compound's ability to disrupt DNA repair mechanisms, leading to apoptosis in malignant cells.
The synthesis of 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has also seen advancements. A 2024 paper in Organic Letters detailed an optimized enzymatic route for its production, which significantly improved yield and purity compared to traditional chemical synthesis methods. This development is critical for scaling up production for further clinical evaluations.
Despite these promising findings, challenges remain. Pharmacokinetic studies indicate that the compound has limited bioavailability, prompting ongoing research into prodrug formulations and delivery systems. Additionally, its long-term safety profile requires further investigation, as preliminary data suggest potential off-target effects in healthy cells.
In conclusion, 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one represents a versatile scaffold with broad therapeutic potential. Future research should focus on optimizing its pharmacological properties and expanding its applications in precision medicine. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate these findings into viable therapies.
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